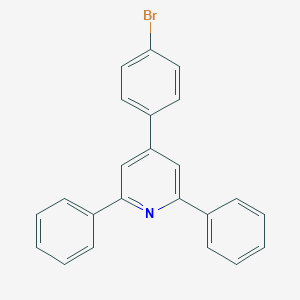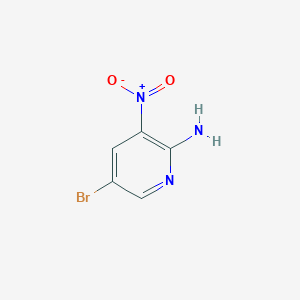![molecular formula C8H16N2O3 B172338 [2-(Piperazin-1-yl)ethoxy]acetic acid CAS No. 197969-01-0](/img/structure/B172338.png)
[2-(Piperazin-1-yl)ethoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Piperazin-1-yl)ethoxy]acetic acid, also known as PEAA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. PEAA is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have anxiolytic and anticonvulsant effects in animal models. In
Mecanismo De Acción
[2-(Piperazin-1-yl)ethoxy]acetic acid is believed to exert its therapeutic effects through its interaction with the GABA system. GABA is the primary inhibitory neurotransmitter in the brain, and drugs that enhance GABAergic transmission have been shown to have anxiolytic and anticonvulsant effects. [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to enhance GABAergic transmission by increasing GABA release and decreasing GABA reuptake. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of GABA receptors, further enhancing its effects.
Efectos Bioquímicos Y Fisiológicos
[2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the GABA system, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of glutamate receptors, which are involved in excitatory neurotransmission. [2-(Piperazin-1-yl)ethoxy]acetic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(Piperazin-1-yl)ethoxy]acetic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. Additionally, it has been shown to have consistent effects across different animal models and experimental conditions. However, there are also limitations to its use. [2-(Piperazin-1-yl)ethoxy]acetic acid has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Additionally, the mechanisms underlying its therapeutic effects are not fully understood, which may limit its potential use in the clinic.
Direcciones Futuras
There are several future directions for research on [2-(Piperazin-1-yl)ethoxy]acetic acid. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Additional studies are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Further studies are needed to determine its neuroprotective properties and to identify the mechanisms underlying its effects. Additionally, studies are needed to explore the potential use of [2-(Piperazin-1-yl)ethoxy]acetic acid in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
[2-(Piperazin-1-yl)ethoxy]acetic acid can be synthesized through a multistep process starting with the reaction of ethylene oxide with piperazine to form 1-(2-hydroxyethoxy)piperazine. This intermediate is then reacted with chloroacetic acid to form [2-(Piperazin-1-yl)ethoxy]acetic acid. The synthesis of [2-(Piperazin-1-yl)ethoxy]acetic acid has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
[2-(Piperazin-1-yl)ethoxy]acetic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that [2-(Piperazin-1-yl)ethoxy]acetic acid has anxiolytic and anticonvulsant effects, suggesting its potential use in the treatment of anxiety disorders and epilepsy. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have neuroprotective properties in animal models of Parkinson's disease and traumatic brain injury.
Propiedades
Número CAS |
197969-01-0 |
|---|---|
Nombre del producto |
[2-(Piperazin-1-yl)ethoxy]acetic acid |
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
Clave InChI |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
SMILES canónico |
C1CN(CCN1)CCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




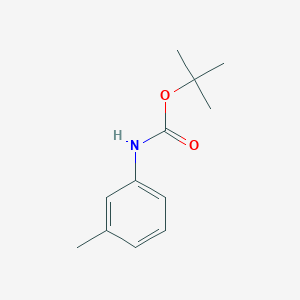
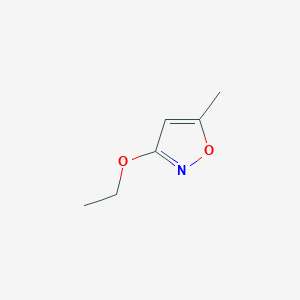

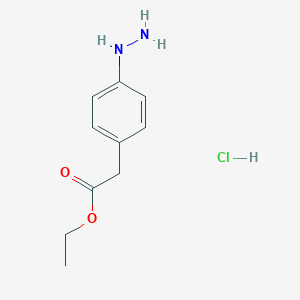
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)

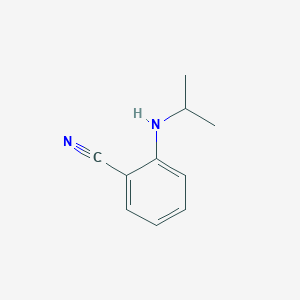

![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
